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Compound of Interest

Compound Name: Methyl 9-oxononanoate

Cat. No.: B047897

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
9-oxononanoate, a bifunctional molecule of interest in various research and development
applications. This document presents available and predicted spectroscopic data, including
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopy, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 9-oxononanoate.

Table 1: Mass Spectrometry (MS) Data

The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-
MS). The major fragment ions observed are presented below.

Property Value

Molecular Formula C10H1803

Molecular Weight 186.25 g/mol
lonization Mode Electron lonization (EI)
Major Fragment lons (m/z) 74, 87,55, 111, 83[1]
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Table 2: Predicted *H NMR Spectroscopic Data

Precise, experimentally verified *H NMR data for Methyl 9-oxononanoate is not readily
available in the public domain. The following table presents predicted chemical shifts based on
the analysis of its functional groups and typical values for similar long-chain fatty acid methyl

esters.
Chemical Shift (6, ppm) Multiplicity Assignment
~9.77 Triplet -CHO (Aldehyde proton)
~3.67 Singlet -OCHs (Methyl ester protons)
) -CH2-CHO (Methylene alpha to
~2.43 Triplet
aldehyde)
] -CH2-COOCHs (Methylene
~2.30 Triplet
alpha to ester)
-CH2-CH2-COOCHSs and -CH2-
~1.62 Multiplet CH2-CHO (Methylene beta to
carbonyls)
~1.30 Multiplet -(CH2)a- (Methylene chain)

Table 3: Predicted **C NMR Spectroscopic Data

Similar to the proton NMR data, the following 13C NMR chemical shifts are predicted based on
characteristic values for its constituent functional groups.
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Chemical Shift (6, ppm)

Assignment

~202.8 -CHO (Aldehyde carbonyl)

~174.2 -COOCHs (Ester carbonyl)

~51.5 -OCHs (Methyl ester carbon)

~43.9 -CH2-CHO (Methylene alpha to aldehyde)
~34.1 -CH2-COOCHSs (Methylene alpha to ester)
~29.0 - 29.2 -(CH2)a- (Methylene chain)

~24.9 -CH2-CH2-COOCHs (Methylene beta to ester)
~22.0 -CH2-CH2-CHO (Methylene beta to aldehyde)

Table 4: Predicted Infrared (IR) Spectroscopy Data

The predicted key IR absorption bands for Methyl 9-oxononanoate are listed below,

corresponding to its principal functional groups.

Wavenumber (cm—?)

Functional Group Assignment

~2925, ~2855 C-H stretch (alkane)
~2720 C-H stretch (aldehyde)
~1740 C=0 stretch (ester)
~1725 C=0 stretch (aldehyde)
~1465 C-H bend (alkane)
~1170 C-O stretch (ester)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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. Sample Preparation:

Approximately 10-20 mg of Methyl 9-oxononanoate is dissolved in 0.5-0.7 mL of deuterated
chloroform (CDCls).

The solution is transferred to a 5 mm NMR tube.
. 'H NMR Spectroscopy:
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

Parameters:

o

Pulse Sequence: A standard single-pulse sequence.

[¢]

Number of Scans: 16-64 scans are typically sufficient.

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Spectral Width: 0-12 ppm.
o Reference: Tetramethylsilane (TMS) at O ppm.
. 13C NMR Spectroscopy:
Instrument: A standard NMR spectrometer (e.g., 100 MHz or higher).
Parameters:
o Pulse Sequence: A standard proton-decoupled pulse sequence.

o Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-
noise ratio.

o Relaxation Delay: 2-5 seconds.
o Spectral Width: 0-220 ppm.

o Reference: CDCIs solvent peak at 77.16 ppm.
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Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

o Adilute solution of Methyl 9-oxononanoate is prepared in a volatile organic solvent such as
dichloromethane or hexane.

2. Gas Chromatography:
¢ Instrument: A standard gas chromatograph coupled to a mass spectrometer.

e Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 pm film
thickness).

e Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 Injector Temperature: 250 °C.
e Oven Temperature Program:
o Initial temperature: 70 °C, hold for 2 minutes.
o Ramp: Increase to 280 °C at a rate of 10 °C/min.
o Final hold: Hold at 280 °C for 5 minutes.
3. Mass Spectrometry:
¢ Instrument: A mass spectrometer operating in electron ionization (EIl) mode.
 lonization Energy: 70 eV.
e Mass Range: m/z 40-400.

e lon Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Infrared (IR) Spectroscopy
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1. Sample Preparation:

e Athin film of neat liquid Methyl 9-oxononanoate is placed between two sodium chloride
(NacCl) or potassium bromide (KBr) plates.

2. Data Acquisition:

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Mode: Transmittance.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm™1.

e Number of Scans: 16-32 scans are averaged to obtain the final spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Methyl 9-oxononanoate.

Spectroscopic Analysis Data Processing and Interpretation

[ NMR Spectroscopy - Process NMR Data
= (*H and 13C) ™| (Chemical Shifts, Coupling)

Sample Preparation Final Output

Methyl 9-oxononanoate Dissolution in Ml Mass Spectrometry - Process MS Data

Appropriate Solvent = (GC-MS) ™| (Mass-to-Charge Ratio)
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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